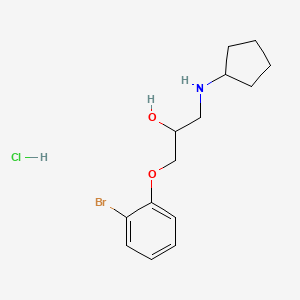
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, also known as bucindolol, is a beta-blocker drug that has been used for the treatment of hypertension and heart failure. It was first developed by Bristol-Myers Squibb in the 1990s and was approved by the FDA in 2001.
Mécanisme D'action
Bucindolol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has intrinsic sympathomimetic activity, which means that it can partially stimulate beta receptors. Bucindolol's mechanism of action leads to a decrease in heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
Bucindolol's effects on the cardiovascular system are due to its ability to block beta receptors. Beta-1 receptors are primarily located in the heart and are responsible for increasing heart rate and cardiac output. Beta-2 receptors are found in the lungs and blood vessels and are responsible for causing vasodilation and bronchodilation. By blocking both types of receptors, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride reduces heart rate, cardiac output, and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Bucindolol has been used extensively in animal studies to investigate its effects on the cardiovascular system. Its non-selective beta-blocking properties make it a useful tool for studying the role of beta receptors in the heart and blood vessels. However, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride's low solubility and poor bioavailability limit its use in in vitro experiments.
Orientations Futures
Future research on 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride could focus on its potential use in the treatment of arrhythmias and atrial fibrillation. It could also investigate the role of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in the prevention of heart failure and the treatment of hypertension. Additionally, research could be done to improve the solubility and bioavailability of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride to make it more useful in in vitro experiments.
Applications De Recherche Scientifique
Bucindolol has been extensively studied for its effects on the cardiovascular system. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as improve left ventricular function in patients with heart failure. Bucindolol has also been investigated for its potential use in the treatment of arrhythmias and atrial fibrillation.
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-7-3-4-8-14(13)18-10-12(17)9-16-11-5-1-2-6-11;/h3-4,7-8,11-12,16-17H,1-2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBPQLVVFIJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4177031.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177039.png)
![methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)
![3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4177062.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4177065.png)
![4-[(3-methoxypropyl)amino]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B4177079.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177080.png)
![1-(4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4177085.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4177089.png)
![3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide](/img/structure/B4177092.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4177106.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4177108.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4177110.png)